5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile

Catalog No.
S12922838
CAS No.
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile

Product Name

5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile

IUPAC Name

5-amino-2-(2-oxopiperidin-1-yl)benzonitrile

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c13-8-9-7-10(14)4-5-11(9)15-6-2-1-3-12(15)16/h4-5,7H,1-3,6,14H2

InChI Key

JGVDDXLZVHKOAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)N)C#N

5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a piperidine derivative containing a ketone functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecular targets. Its molecular structure includes an amino group, which enhances its reactivity and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.

  • Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids, utilizing reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can convert the nitrile group into an amine, often using catalytic hydrogenation methods with palladium on carbon or lithium aluminum hydride.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents in the presence of suitable nucleophiles and bases.

These reactions make 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile versatile for further synthetic transformations in organic chemistry.

The biological activity of 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile has been a subject of investigation due to its potential therapeutic properties. Preliminary studies suggest that it may interact with specific proteins or enzymes, acting as a ligand and modulating their activity. Its structural features imply possible applications in treating neurological disorders, given its similarity to known pharmacophores that target glutamatergic neurotransmission pathways.

The synthesis of 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile typically involves:

  • Nucleophilic Substitution Reaction: A common method is the reaction of benzonitrile with a piperidinone derivative. This reaction is generally carried out in an aprotic solvent like dimethylformamide at elevated temperatures, often using sodium hydride as a base to facilitate nucleophilic attack.
  • Industrial Production: For large-scale production, similar synthetic routes are optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality, followed by purification techniques such as recrystallization or chromatography.

5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile is utilized in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is investigated for its potential therapeutic effects.
  • Biological Research: The compound is studied for its interactions with biomolecules, contributing to the understanding of drug mechanisms and biological pathways.
  • Material Science: It can be used in the development of specialty chemicals and materials due to its unique chemical properties.

Interaction studies involving 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile focus on its binding affinity to specific biological targets. These studies aim to elucidate the compound's mechanism of action, which may involve modulation of protein activity or interference with biochemical pathways relevant to disease states. Detailed investigations are necessary to confirm its efficacy and safety profile for potential therapeutic use.

Several compounds share structural similarities with 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile, including:

Compound NameStructural FeaturesUnique Characteristics
4-(3-Oxopiperidin-1-yl)benzonitrileBenzonitrile moiety with a piperidine derivativeContains a ketone functional group
5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrileSimilar piperidine structure but includes bromine substituentsEnhanced reactivity due to halogen presence
5-Amino-2-methyltetrazoleContains a tetrazole ring instead of piperidineExhibits different biological activities related to tetrazole chemistry

Uniqueness

The uniqueness of 5-Amino-2-(2-oxopiperidin-1-yl)benzonitrile lies in its specific combination of functional groups (amino, nitrile, and ketone), which may confer distinct reactivity profiles and biological activities compared to similar compounds. Its potential role as a ligand in biochemical interactions further distinguishes it within this class of compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.105862047 g/mol

Monoisotopic Mass

215.105862047 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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